![molecular formula C14H11ClN2O5S B14012471 2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide CAS No. 50385-03-0](/img/structure/B14012471.png)
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a chloroacetamide group and a nitrophenylsulfonyl group. This compound is often studied for its potential biological activities and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide typically involves the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce the nitro group.
Sulfonylation: The nitroaromatic compound is then subjected to sulfonylation to introduce the sulfonyl group.
Chlorination: The final step involves the chlorination of the acetamide group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Common reagents used in these processes include nitric acid for nitration, sulfonyl chloride for sulfonylation, and thionyl chloride for chlorination.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of corresponding acids and amines.
Aplicaciones Científicas De Investigación
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also interact with enzymes and proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-n-{4-[(4-bromophenyl)sulfonyl]phenyl}acetamide
- 2-Chloro-n-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide
- 2-Chloro-n-{4-[(4-aminophenyl)sulfonyl]phenyl}acetamide
Uniqueness
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
50385-03-0 |
|---|---|
Fórmula molecular |
C14H11ClN2O5S |
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
2-chloro-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H11ClN2O5S/c15-9-14(18)16-10-1-5-12(6-2-10)23(21,22)13-7-3-11(4-8-13)17(19)20/h1-8H,9H2,(H,16,18) |
Clave InChI |
JABAJYSTIGQAFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


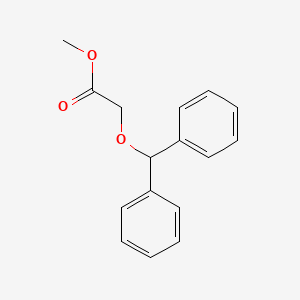
![Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B14012397.png)
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole](/img/structure/B14012407.png)

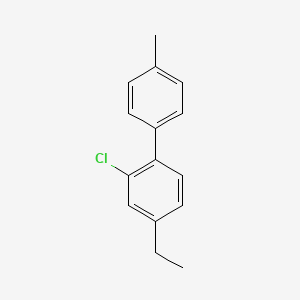
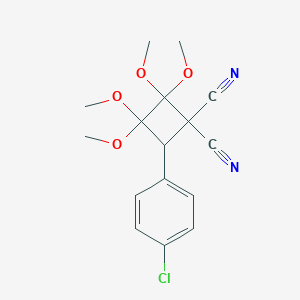

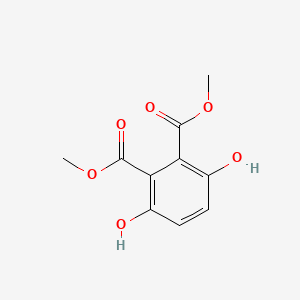
![N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B14012431.png)
![N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine](/img/structure/B14012435.png)
![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
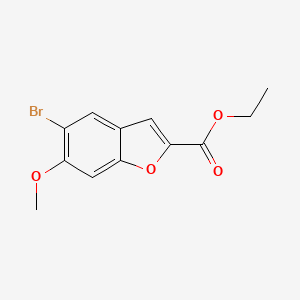

![6-[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]pyridin-3-yl]-N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B14012463.png)
